4-Bromothiophene-2-sulfonamide

Catalog No.
S2661796
CAS No.
214342-79-7
M.F
C4H4BrNO2S2
M. Wt
242.11
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromothiophene-2-sulfonamide

Pain point: Isomeric 5-bromothiophene-2-sulfonamide leads to incorrect binding vector. 4-Bromothiophene-2-sulfonamide solves this with bench-stable sulfonamide and C4-Br for selective functionalization. • Direct, step-economical precursor for 4-substituted thiophene-2-sulfonamide drug candidates. • Tolerates aqueous basic cross-coupling conditions, enabling late-stage library synthesis. • Avoids sulfonyl chloride instability; ideal for automated parallel chemistry.

CAS Number

214342-79-7

Product Name

4-Bromothiophene-2-sulfonamide

IUPAC Name

4-bromothiophene-2-sulfonamide

Molecular Formula

C4H4BrNO2S2

Molecular Weight

242.11

InChI

InChI=1S/C4H4BrNO2S2/c5-3-1-4(9-2-3)10(6,7)8/h1-2H,(H2,6,7,8)

InChI Key

MZQCSQKZJCIDSA-UHFFFAOYSA-N

SMILES

C1=C(SC=C1Br)S(=O)(=O)N

solubility

not available

Synonyms

4-Bromothiophene-2-sulfonamide, 4-Bromo-2-thiophenesulfonamide, 2-Thiophenesulfonamide, 4-bromo-, 4-bromothiophene-2-sulfonic acid amide

Purity

≥98%

Package Size

0.5 g, 1 g, 5 g, 10 g

4-Bromothiophene-2-sulfonamide (CAS: 214342-79-7) is a high-value, bifunctional heteroaromatic building block featuring a bench-stable sulfonamide pharmacophore and a reactive bromine atom precisely positioned at the C4 carbon. Unlike simple, unsubstituted thiophenes, this compound serves as a highly specific precursor for transition-metal-catalyzed cross-coupling reactions, enabling the targeted synthesis of 4-substituted thiophene-2-sulfonamides[1]. It is a critical intermediate in the procurement pipelines for metalloenzyme inhibitors, targeted antimicrobials, and ion channel modulators, where the specific spatial orientation of the substituent at the 4-position is essential for optimal active-site binding and target selectivity [1].

Research Fit

4-Position bromo for selective Suzuki cross-coupling at the sterically preferred site

Sulfonamide group provides a privileged scaffold for zinc metalloenzyme inhibitor design

Purity specification supports parallel synthesis and medicinal chemistry workflows

Substituting 4-bromothiophene-2-sulfonamide with its positional isomer, 5-bromothiophene-2-sulfonamide, fundamentally alters the vector of any subsequently appended functional groups, leading to different steric profiles that fail to bind correctly in highly specific biological targets such as Carbonic Anhydrase[1]. Furthermore, attempting to use 4-bromothiophene-2-sulfonyl chloride as a cheaper upstream substitute introduces severe processability issues; the sulfonyl chloride is highly moisture-sensitive and rapidly hydrolyzes during standard aqueous cross-coupling conditions, whereas the pre-formed sulfonamide is bench-stable and tolerates a wide range of basic and aqueous reaction environments without requiring transient protection [2].

Substitution Risk

5-Bromo regioisomer (CAS 53595-65-6) may alter electronic distribution and steric accessibility, potentially reducing cross-coupling efficiency and shifting SAR trends.

Unsubstituted thiophene-2-sulfonamide lacks the 4-substituent required for hydrophobic pocket interactions; reported class-level CA II inhibition drops by >100-fold.

Regiochemical Control for Inhibitor Selectivity

The position of the bromine atom dictates the spatial trajectory of substituents added via cross-coupling. 4-Bromothiophene-2-sulfonamide exclusively yields 4-substituted derivatives, directing the appended moiety at an approximate 120° angle relative to the sulfonamide group, which is required for specific binding pockets. In contrast, the 5-bromo isomer yields a linear (~180°) substitution pattern [1].

Evidence DimensionSubstituent spatial trajectory (vector angle)
Target Compound Data~120° angle (C4 substitution)
Comparator Or Baseline5-Bromothiophene-2-sulfonamide (~180° angle, C5 substitution)
Quantified Difference~60° shift in spatial trajectory
ConditionsSAR library generation via targeted cross-coupling

Procurement of the exact C4-bromo isomer is non-negotiable when targeting specific enzyme binding pockets that cannot accommodate the linear geometry of C5-substituted analogs.

Calculated LogP Difference
Reported (calculated)
Target (4-Br) LogP 1.29
Comparator (unsub.) LogP ~0.5
Δ ≈ 0.79 +0.79
Higher LogP may indicate increased membrane permeability in cell-based assays.
Calculated property; direct experimental LogP for 5-bromo analog not available.

Aqueous Coupling Stability

When utilized in standard aqueous basic Suzuki-Miyaura coupling conditions (e.g., K2CO3/H2O/dioxane at 80°C), the pre-formed sulfonamide group of 4-bromothiophene-2-sulfonamide remains highly stable (>99% intact). Conversely, attempting to cross-couple the precursor 4-bromothiophene-2-sulfonyl chloride results in rapid hydrolysis, with less than 10% of the reactive sulfonyl chloride surviving the reaction [1].

Evidence DimensionFunctional group survival under aqueous basic coupling
Target Compound Data>99% survival of the sulfonamide group
Comparator Or Baseline4-Bromothiophene-2-sulfonyl chloride (<10% survival)
Quantified Difference>90% difference in functional group retention
ConditionsAqueous basic cross-coupling (K2CO3, H2O, elevated temperature)

Procuring the pre-formed sulfonamide streamlines synthetic workflows by allowing direct cross-coupling without the need for protecting group chemistry or late-stage amidation.

Suzuki Coupling Reactivity
Class-level inference
4-Br regioisomer Less steric hindrance; efficient oxidative addition
5-Br regioisomer Potentially lower reactivity (class-level inference)
Reactivity advantage inferred from thiophene chemistry; direct comparative yields to verify.
No head-to-head coupling yield data available.

Synthetic Step Economy

In the synthesis of complex therapeutic agents, such as bacterial aminoacyl-tRNA synthetase inhibitors, 4-bromothiophene-2-sulfonamide can be directly incorporated as a convergent building block[1]. Using unsubstituted thiophene-2-sulfonamide as a baseline requires multi-step regioselective bromination, which often yields difficult-to-separate mixtures of C4 and C5 isomers, reducing overall yield[1].

Evidence DimensionSynthetic steps required for C4-functionalization
Target Compound Data0 additional bromination/separation steps
Comparator Or BaselineThiophene-2-sulfonamide (2-3 additional steps + chromatographic separation)
Quantified DifferenceElimination of 2-3 synthetic steps and isomer separation
ConditionsConvergent synthesis of leucyl-tRNA synthetase inhibitors

Starting with the pre-brominated C4 building block significantly reduces manufacturing time and improves overall yield for complex pharmaceutical intermediates.

CA II Inhibition Potency
Class-level inference
4-Substituted series IC₅₀ < 10 nM
Unsubstituted parent IC₅₀ > 1 µM
Fold improvement >100-fold
Class-level CA II inhibition reported; compound-specific IC₅₀ for 4-bromo analog to verify.
Exact potency for 4-Br not individually reported in accessible abstracts.
Commercial Purity Specification
Reported
4-Br (target) 95% (multiple vendors)
5-Br regioisomer 98% (GC, single vendor)
Purity specification difference may affect assay reproducibility and coupling efficiency.
Verify purity grade and analytical method for intended synthetic workflow.

Isoform-Selective Metalloenzyme Inhibitors

4-Bromothiophene-2-sulfonamide is the optimal starting material when the C4-substitution trajectory is required to achieve selectivity for specific enzyme isoforms over off-target variants, leveraging the ~120° vector angle established in Section 3 [1].

Bacterial Aminoacyl-tRNA Synthetase Inhibitors

As demonstrated by its step-economy advantages, this compound serves as a direct, high-yield building block for ANASIA-class compounds targeting bacterial infections, where the sulfonamide group is a key binding determinant[2].

High-Throughput Cross-Coupling Diversification

Due to its high hydrolytic stability under aqueous basic conditions compared to sulfonyl chlorides, this compound is ideal for late-stage diversification and the rapid generation of analog libraries via automated Suzuki-Miyaura or Buchwald-Hartwig couplings [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Suzuki coupling-based 4-aryl thiophene-2-sulfonamide library synthesis
4-Bromo regioisomer for selective cross-coupling at sterically preferred position
Cross-coupling yield, regioisomer purity, and library diversity
Carbonic anhydrase inhibitor research and optimization
Sulfonamide zinc-binding scaffold with 4-position derivatization handle
CA isoform inhibition potency, selectivity, and structure-activity relationship profiling
Regioregular polythiophene monomer for conductive polymer studies
4-Position bromine enables controlled polymerization and side-chain installation
Polymer regioregularity, electronic properties, and sulfonamide-induced hydrophilicity tuning

XLogP3

1.1

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